

# Application Notes and Protocols: Measuring Cytokine Release Induced by STING Agonist-34

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## Compound of Interest

Compound Name: *STING agonist-34*

Cat. No.: *B15614018*

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## Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust immune response.[1][2][3] Activation of STING triggers a signaling cascade that results in the production of type I interferons (IFNs) and a variety of other pro-inflammatory cytokines and chemokines.[4][5][6] These molecules are essential for recruiting and activating various immune cells, including dendritic cells, T cells, and natural killer (NK) cells, to mount an effective anti-pathogen or anti-tumor response.[7][8]

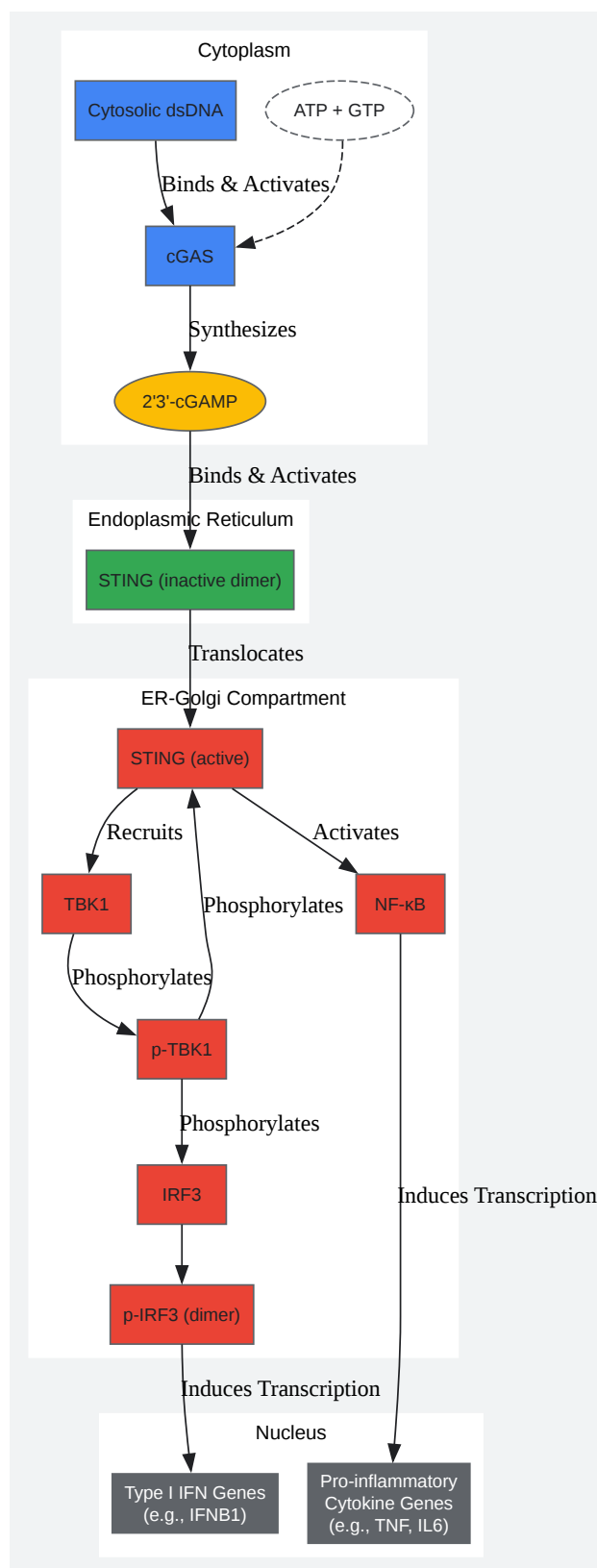
**STING agonist-34** is a potent, non-cyclic dinucleotide (non-CDN) small molecule agonist of the human STING protein.[9] It has been identified as a valuable tool for cancer research due to its ability to activate the STING pathway and induce a strong anti-tumor immune response.[7][9] A key measure of the biological activity of **STING agonist-34** is the quantification of cytokine release from treated cells. These application notes provide detailed protocols for measuring cytokine production following **STING agonist-34** stimulation.

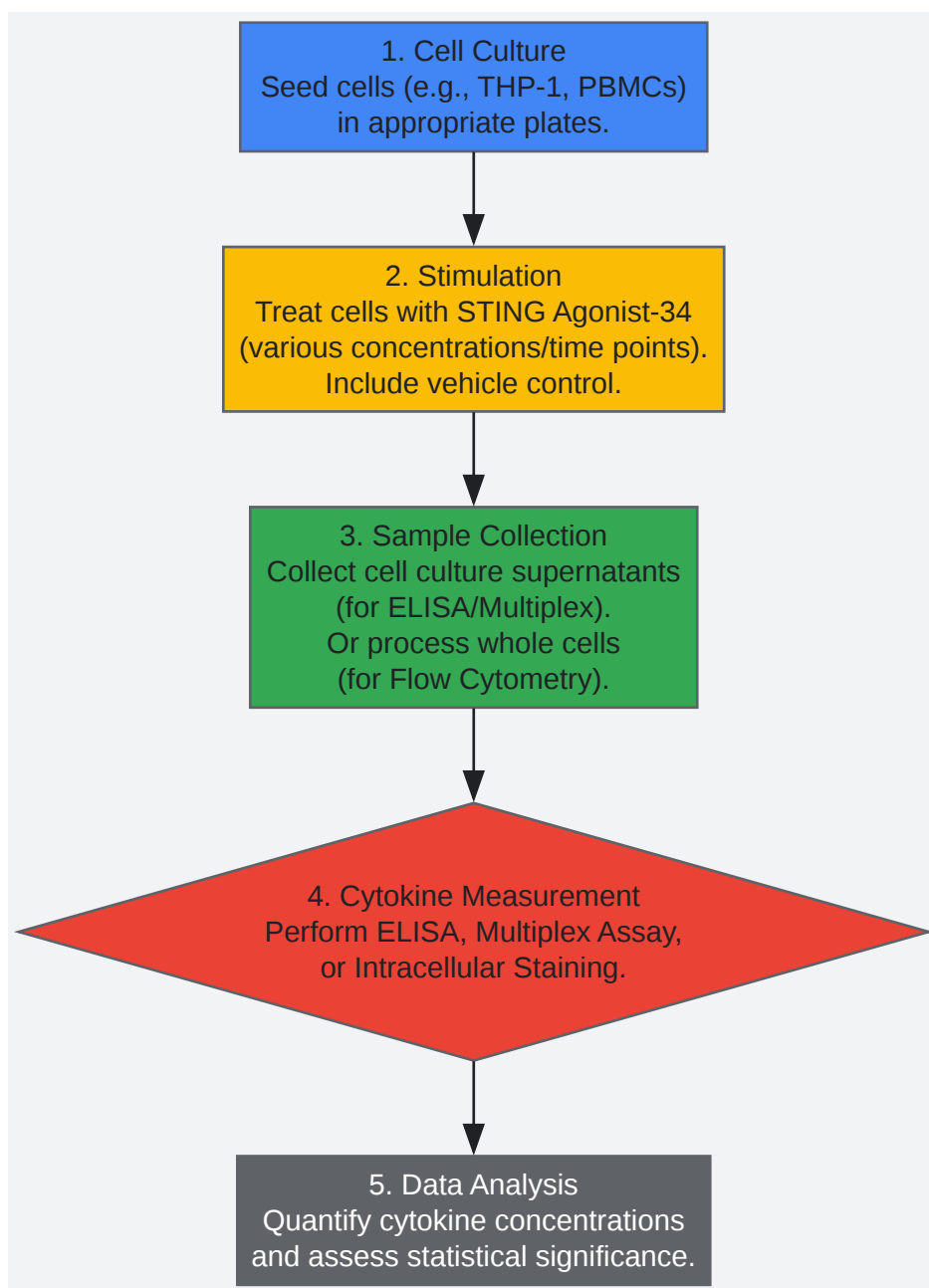
## STING Signaling Pathway

The canonical cGAS-STING pathway is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm.[2] This binding activates cGAS to synthesize the second messenger 2'3'-cyclic GMP-AMP (cGAMP).

[1][2] cGAMP then binds to STING, an integral membrane protein located on the endoplasmic reticulum (ER).[1][10] This binding event induces a conformational change and dimerization of STING, leading to its translocation from the ER to the Golgi apparatus.[1][10][11]

In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). [1][2] TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I IFNs (e.g., IFN- $\beta$ ).[1][11] Simultaneously, the STING-TBK1 axis can activate the NF- $\kappa$ B pathway, leading to the transcription of numerous pro-inflammatory cytokines and chemokines, such as TNF- $\alpha$ , IL-6, CXCL10, and CCL5.[2][12][13]





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